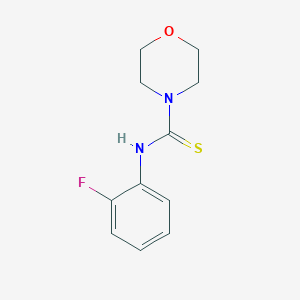

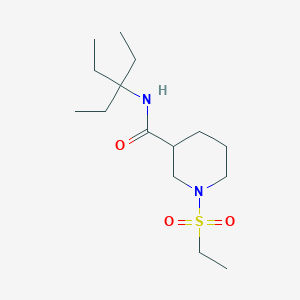

![molecular formula C15H11N5O5 B5504914 3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)

3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid, due to its complex structure, involves multifaceted synthetic routes and analyses to elucidate its chemical, physical, and molecular properties. The compound is of interest due to its 1,2,5-oxadiazole ring, a motif known for its utility in various chemical applications.

Synthesis Analysis

The synthesis of related 1,2,5-oxadiazole compounds involves the thermal heterocyclization of precursors such as 3-(hydroxyimino)isoindolin-1-one, which reacts with reagents like 1,1'-carbonyldiimidazole (CDI) to produce the desired oxadiazole derivatives (Tkachuk et al., 2020). This method highlights the complexity and efficiency of synthesizing oxadiazole rings, potentially applicable to our compound of interest.

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring demonstrates planarity and conjugation, contributing to the stability and reactivity of these molecules. For example, a study on a similar compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, revealed an essentially planar structure with specific intermolecular interactions (Kosma et al., 2012).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and cyclization, to form new derivatives with diverse biological activities. The green synthesis approach to creating 4-aryl-4H-1,2,4-triazole-3-thiol derivatives from 4-amino benzoic acid illustrates the chemical versatility of the oxadiazole derivatives and their potential for generating a wide range of functional molecules (Rajurkar & Shirsath, 2017).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for their application in materials science and pharmaceuticals. For instance, the synthesis and characterization of energetic 1,3,4-oxadiazoles provide insights into their high-energy content and potential applications (Wang et al., 2015).

Chemical Properties Analysis

The chemical behavior of oxadiazole derivatives under various conditions can be studied through their reactions with different chemical agents, highlighting their reactivity, stability, and potential for modification. The study on new synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives showcases the chemical properties and the versatility of the oxadiazole ring in synthesizing novel compounds with potential applications (Bohle & Perepichka, 2009).

Applications De Recherche Scientifique

Green Synthesis and Evaluation of Derivatives

A study by Rajurkar and Shirsath (2017) describes the green synthesis of derivatives related to the chemical structure , specifically focusing on 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiols. These compounds were synthesized through a multi-step process starting from 4-amino benzoic acid and were evaluated for in-vivo antimicrobial activity against various organisms. The synthesis approach and the antimicrobial evaluation of these derivatives suggest potential applications in the development of new antimicrobial agents (Rajurkar & Shirsath, 2017).

Energetic Properties of Oxadiazoles

Wang et al. (2015) investigated the synthesis of 1,3,4-oxadiazoles from nitro-substituted benzoic acids and benzohydrazides, revealing some compounds with potential as high-energy materials. The study provided insights into the heats of formation, densities, and detonation properties of these compounds, highlighting their possible use in materials science, particularly in the development of high-energy materials (Wang et al., 2015).

Antibacterial Activity of Furan Compounds

Hirao and Kato (1971) synthesized 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles, exhibiting strong antibacterial activity against Staphylococcus aureus. This suggests the potential use of similar structures in developing new antibacterial agents (Hirao & Kato, 1971).

Supramolecular Chemistry Applications

Reichert et al. (2001) explored the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base, demonstrating the potential of 1,2,4-oxadiazol-5-ones in supramolecular chemistry. The study detailed non-covalent complex formation, highlighting the use of such compounds in designing new supramolecular structures (Reichert et al., 2001).

Enzyme Stimulation in Vascular Smooth Muscle Cells

Liu et al. (2009) researched the effects of a benzylindazole derivative on the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. The compound increased the expression of the inducible isoforms of heme oxygenase (HO-1) and NO synthase (iNOS), suggesting potential applications in cardiovascular research (Liu et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[5-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O5/c16-13-12(19-25-20-13)14(21)18-17-7-10-4-5-11(24-10)8-2-1-3-9(6-8)15(22)23/h1-7H,(H2,16,20)(H,18,21)(H,22,23)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSHDBZRGVFGLX-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)